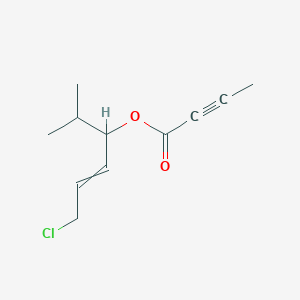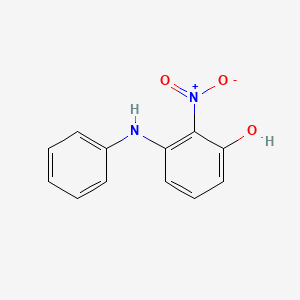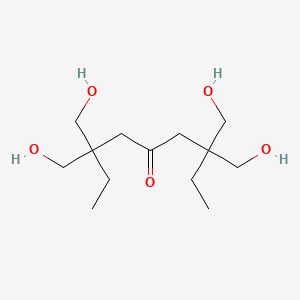
3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one is a chemical compound with the molecular formula C13H26O5 It is characterized by the presence of four hydroxymethyl groups attached to a nonan-5-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes followed by hydroxymethylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetrakis(hydroxymethyl)biphenyl
- Tetrakis(hydroxymethyl)glycoluril
Uniqueness
3,3,7,7-Tetrakis(hydroxymethyl)nonan-5-one is unique due to its specific structure, which includes a nonan-5-one backbone with four hydroxymethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
143337-99-9 |
|---|---|
Molecular Formula |
C13H26O5 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
3,3,7,7-tetrakis(hydroxymethyl)nonan-5-one |
InChI |
InChI=1S/C13H26O5/c1-3-12(7-14,8-15)5-11(18)6-13(4-2,9-16)10-17/h14-17H,3-10H2,1-2H3 |
InChI Key |
VLIOQJSJSHLNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)CC(CC)(CO)CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


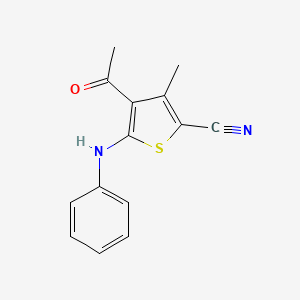

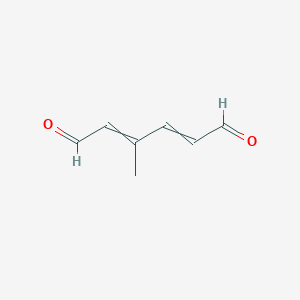
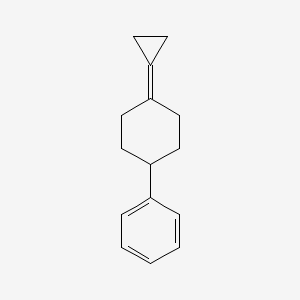
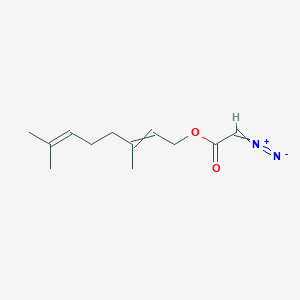
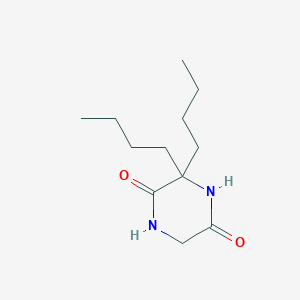
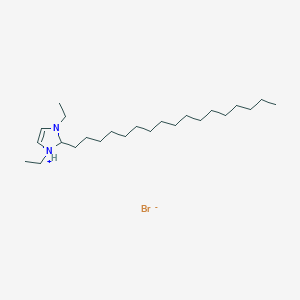
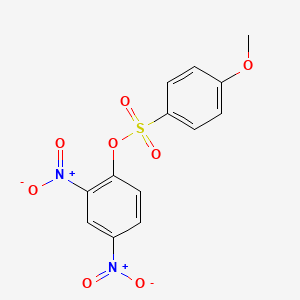
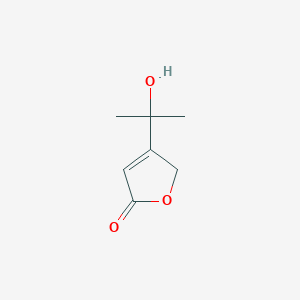
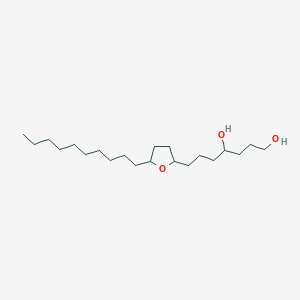
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

